1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 1,3-dimethylbenzene with phosgene to form the corresponding acid chloride, which is then reacted with phenyl isocyanate to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylbenzene: A simpler aromatic compound with similar structural features.
Phenyl isocyanate: Shares the phenylcarbamoyl group but lacks the dicarboxylate moiety.
Benzene-1,3-dicarboxylic acid: Contains the dicarboxylate group but without the phenylcarbamoyl substitution.
Uniqueness
1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFBGPQIFHDFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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